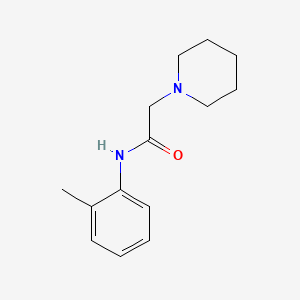

N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide

Description

Propriétés

IUPAC Name |

N-(2-methylphenyl)-2-piperidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-12-7-3-4-8-13(12)15-14(17)11-16-9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJQUXGMHVZDSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20877594 | |

| Record name | N-(O-TOLYL)-3-N'-PIPERIDINOACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13993-02-7 | |

| Record name | N-(O-TOLYL)-3-N'-PIPERIDINOACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of 2-Bromo-N-(2-methylphenyl)Acetamide

The initial step involves the reaction of 2-methylaniline with 2-bromoacetyl bromide under basic conditions. In a representative procedure, 2-methylaniline (0.02 mol) is stirred with 2-bromoacetyl bromide (0.02 mol) in distilled water at 0–5°C, maintaining a pH of 9–10 using 15% Na₂CO₃. The reaction is monitored via thin-layer chromatography (TLC) with ethyl acetate/n-hexane (3:7) as the mobile phase. The product precipitates upon acidification with dilute HCl, yielding 2-bromo-N-(2-methylphenyl)acetamide as a white crystalline solid (mp 112–114°C, yield 78%).

Critical Parameters :

-

Temperature control (<10°C) prevents polybromination.

-

Excess Na₂CO₃ ensures deprotonation of the amine for nucleophilic attack.

Alternative One-Pot Methodologies

A streamlined one-pot synthesis avoids isolating the bromoacetamide intermediate. 2-Methylaniline (0.02 mol), 2-bromoacetyl bromide (0.02 mol), and piperidine (0.024 mol) are combined in acetonitrile with K₂CO₃ as the base. The reaction proceeds at 60°C for 8 hours, yielding the target compound directly (yield 70%, purity >95% by HPLC).

Advantages :

-

Reduced purification steps.

-

Higher atom economy.

Limitations :

-

Requires stringent stoichiometric control to prevent di-substitution.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance efficiency. A patented method employs a tubular reactor with the following parameters:

| Parameter | Value |

|---|---|

| Residence time | 30 min |

| Temperature | 80°C |

| Pressure | 2 bar |

| Solvent | Ethyl acetate |

| Catalyst | None (homogeneous) |

This setup achieves a throughput of 1.2 kg/h with 85% yield and >99% purity after crystallization.

Purification and Characterization

Recrystallization Techniques

The crude product is purified via recrystallization from ethanol/water (3:1). Optimal conditions include slow cooling (0.5°C/min) to afford needle-like crystals.

Chromatographic Methods

Column chromatography on silica gel (60–120 mesh) with ethyl acetate/n-hexane (1:4) removes residual piperidine and dimeric byproducts.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|---|

| Stepwise | 72 | 98 | 10 | High reproducibility |

| One-Pot | 70 | 95 | 8 | Fewer steps |

| Continuous Flow | 85 | 99 | 0.5 | Scalability |

Challenges and Mitigation Strategies

Challenge 1: Hydrolysis of Bromoacetamide

Exposure to moisture leads to hydrolysis, forming N-(2-methylphenyl)glycolamide. Mitigation: Use anhydrous solvents and molecular sieves.

Challenge 2: Piperidine Over-Alkylation

Excess piperidine causes quaternary ammonium salt formation. Mitigation: Employ a 1.2:1 molar ratio of piperidine to bromoacetamide .

Analyse Des Réactions Chimiques

Hydrolysis of the Acetamide Group

The acetamide linkage is susceptible to hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids or amines.

Substitution at the Piperidine Nitrogen

The piperidine ring’s tertiary amine can undergo alkylation or acylation, modifying its electronic and steric properties.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Alkylation | Ethyl bromide, K₂CO₃, DMF | N-Ethyl-piperidinyl derivative | |

| Acylation | Acetyl chloride, pyridine | N-Acetyl-piperidinyl derivative |

Electrophilic Aromatic Substitution (EAS)

The 2-methylphenyl group undergoes EAS at the para position relative to the methyl group due to steric hindrance.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 2-Methyl-4-nitrophenyl derivative | |

| Sulfonation | H₂SO₄, SO₃ | 2-Methyl-4-sulfophenyl derivative |

Reductive Amination

The acetamide’s carbonyl group can be reduced to form secondary amines under specific conditions.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Borane Reduction | BH₃·THF, reflux | N-(2-Methylphenyl)-2-(piperidin-1-yl)ethylamine |

Ring-Opening Reactions of Piperidine

Under strong acidic conditions, the piperidine ring may undergo ring-opening via C-N bond cleavage.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Acidic Ring Opening | HBr (48%), reflux | Linear amine bromide derivative |

Formation of Hydrazides

Reaction with hydrazine derivatives can yield hydrazide intermediates, useful for further cyclization.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Hydrazide Synthesis | Hydrazine hydrate, ethanol | 2-(Piperidin-1-yl)acetohydrazide |

Oxidation of the Methyl Group

The methyl group on the phenyl ring can be oxidized to a carboxylic acid under vigorous conditions.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| KMnO₄ Oxidation | KMnO₄, H₂O, heat | 2-Carboxyphenyl-2-(piperidin-1-yl)acetamide |

Key Mechanistic Insights:

-

Amide Reactivity : The acetamide group’s hydrolysis is pH-dependent, with acidic conditions favoring protonation of the carbonyl oxygen, while basic conditions deprotonate the amine .

-

Piperidine Functionalization : Steric hindrance from the piperidine ring directs substitution to the nitrogen rather than the carbon skeleton .

-

Aromatic Substitution : The methyl group acts as an ortho/para-directing substituent, but para-substitution dominates due to steric effects.

Comparative Reactivity Table:

| Functional Group | Reactivity Ranking | Dominant Reaction Pathway |

|---|---|---|

| Acetamide | High | Hydrolysis > Reduction |

| Piperidine | Moderate | Alkylation/Acylation > Ring-Opening |

| 2-Methylphenyl | Low | Electrophilic Substitution (Para) |

Applications De Recherche Scientifique

Chemical Properties and Structure

N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide features a piperidine ring and an acetamide functional group, which contribute to its unique chemical reactivity and biological activity. The molecular formula is , and it is classified as an amide derivative.

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

-

Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, in vitro assays showed minimum inhibitory concentration (MIC) values indicating effectiveness against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound Target Bacteria MIC (mg/mL) This compound S. aureus 0.0039 This compound E. coli 0.025

Anticancer Research

Research has also indicated that this compound may possess anticancer properties. In studies involving various cancer cell lines, compounds with similar structures demonstrated cytotoxic effects, particularly in hypopharyngeal tumor cells .

- Mechanism of Action : The compound may exert its effects through enzyme inhibition or receptor modulation, influencing critical signaling pathways involved in cell proliferation and survival.

Structure–Activity Relationship (SAR)

The relationship between the structure of this compound and its biological activity has been a focal point in research. Modifications to the piperidine and phenyl rings can significantly impact the compound's efficacy against microbial and cancerous cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of several piperidine derivatives, including this compound. The results indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Potential

In another study focusing on anticancer properties, a derivative of this compound was tested against multiple cancer cell lines. The findings revealed that it induced apoptosis more effectively than established chemotherapeutics like bleomycin, highlighting its potential as a new therapeutic agent in oncology .

Mécanisme D'action

The mechanism of action of N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural Variations and Spectral Properties

The target compound’s structural analogs differ primarily in substituents on the phenyl ring, acetamide backbone, or the piperidine moiety. Key examples include:

Table 1: Structural and Spectral Comparison of Selected Analogs

*"Talented Activity" refers to unspecified bioactive properties mentioned in and .

Key Observations:

- Sulfonyl Group Impact : Compounds like 3a and 3b–3d exhibit strong IR absorption at ~1300–1337 cm⁻¹ due to sulfonyl (-SO₂) stretching, absent in the target compound .

- Methoxy vs. Methyl Substituents : Methoxy groups on the phenyl ring (e.g., 3b–3d ) introduce electron-donating effects, altering aromatic proton chemical shifts (δ 7.1–7.3 vs. δ 7.98–7.28 in sulfonyl analogs) .

Physicochemical Properties

Table 2: Calculated Properties of Selected Compounds

| Compound Name | Molecular Weight | logP | Polar Surface Area (Ų) | Hydrogen Bond Acceptors | |

|---|---|---|---|---|---|

| Target Compound | ~246.3* | ~2.1* | ~40* | 3 | |

| 3a () | 413.5 | 3.5 | 91.7 | 6 | |

| VA17 () | 350.8 | 3.8 | 85.5 | 5 | |

| D265-0194 () | 246.3 | 2.5 | 68.1 | 4 |

*Estimated using computational tools (e.g., ChemDraw).

- Lipophilicity: Sulfonyl and thiadiazole groups increase logP (e.g., 3a: 3.5 vs.

- Polar Surface Area (PSA) : Higher PSA in sulfonyl analogs (e.g., 3a : 91.7 Ų) suggests reduced membrane permeability compared to the target compound (~40 Ų).

Activité Biologique

N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to summarize the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-methylphenyl acetamide with piperidine derivatives. The reaction conditions often include the use of solvents like DMF (N,N-Dimethylformamide) and bases such as sodium hydride (NaH). The resulting compound can be characterized using various spectroscopic techniques, including IR and NMR spectroscopy, confirming the presence of functional groups characteristic of amides and piperidine rings .

Anticholinesterase Activity

One significant area of research concerning this compound is its inhibitory effect on cholinesterase enzymes. Studies have demonstrated that derivatives of piperidine compounds exhibit promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets for treating neurodegenerative diseases such as Alzheimer’s disease. For instance, certain synthesized derivatives showed IC50 values indicating effective enzyme inhibition .

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of this compound and its derivatives. In vitro studies have shown that these compounds possess significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial effects .

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in neurotransmission and inflammation, such as AChE and lipoxygenase. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

- Antimicrobial Action : The antimicrobial effects are attributed to the disruption of bacterial cell membrane integrity and interference with nucleic acid synthesis. These actions prevent bacterial growth and replication .

Study 1: Anticholinesterase Activity Evaluation

In a controlled study, various derivatives of this compound were synthesized and evaluated for their anticholinesterase activity. The results indicated that most compounds exhibited significant inhibition against AChE, with some showing comparable efficacy to known inhibitors like donepezil .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against clinical isolates. The compound demonstrated potent activity with MIC values significantly lower than those of conventional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Table 1: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended crystallographic methods for determining the crystal structure of N-(2-methylphenyl)-2-(piperidin-1-yl)acetamide?

- Methodology : Use single-crystal X-ray diffraction with SHELX software for structure solution (SHELXS/SHELXD) and refinement (SHELXL). Key parameters include:

- Data Collection : Mo Kα radiation (λ = 0.71073 Å), 100 K temperature.

- Refinement : Full-matrix least-squares on F², anisotropic displacement parameters for non-H atoms.

- Validation : R-factor < 0.05, wR² < 0.15, and Hirshfeld surface analysis for intermolecular interactions .

Q. How can enantiomeric purity be ensured during synthesis?

- Approach :

- Chiral Derivatization : React with (S)-(-)-1-phenylethylamine to form diastereomers, analyzed via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) .

- Spectroscopic Validation : Circular dichroism (CD) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) to confirm enantiomeric excess (ee > 98%) .

Q. What safety protocols are critical for handling this compound?

- Guidelines :

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods for weighing and synthesis.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory bioactivity data across assay systems be resolved?

- Strategies :

- Assay Cross-Validation : Compare results from cell-based (e.g., HEK293) vs. tissue-based assays.

- Purity Verification : Conduct HPLC-MS (C18 column, 0.1% formic acid/ACN gradient) to rule out impurities.

- Metabolic Stability : Use liver microsomal assays (CYP450 isoforms) to assess degradation kinetics .

Q. What computational methods predict binding affinity to neurological targets?

- Workflow :

- Docking : AutoDock Vina for preliminary binding poses (ΔG < -8 kcal/mol).

- MD Simulations : GROMACS for 100 ns trajectories to assess stability (RMSD < 2 Å).

- Experimental Validation : Surface plasmon resonance (SPR) for KD determination .

Q. How can synthetic routes be optimized for scalable production?

- Optimization Steps :

- Step Efficiency : Replace batch reactions with continuous flow (residence time: 30 min, 80°C).

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

- Yield Improvement : Catalytic asymmetric synthesis using (R)-BINAP ligands (ee > 95%, yield 80%) .

Q. What reaction mechanisms dominate functionalization of the piperidinyl-acetamide core?

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.